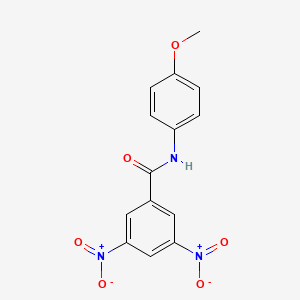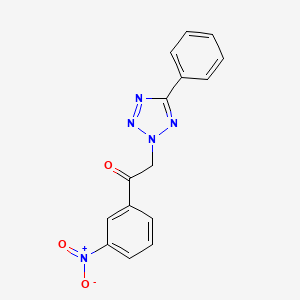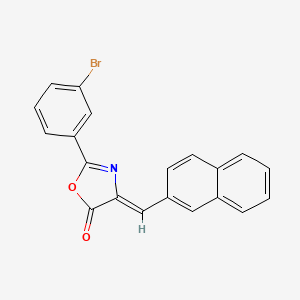![molecular formula C15H13BrN2O3 B11692576 N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B11692576.png)
N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-hydroxybenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(E)-(5-Brom-2-methoxyphenyl)methyliden]-2-hydroxybenzohydrazid ist eine chemische Verbindung, die für ihre einzigartige Struktur und ihre möglichen Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung bekannt ist. Diese Verbindung gehört zur Klasse der Schiff'schen Basen, die typischerweise durch die Kondensation eines Aldehyds oder Ketons mit einem primären Amin gebildet werden. Das Vorhandensein von Brom- und Methoxygruppen in seiner Struktur trägt zu seinen besonderen chemischen Eigenschaften bei.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N'-[(E)-(5-Brom-2-methoxyphenyl)methyliden]-2-hydroxybenzohydrazid beinhaltet die Reaktion von 5-Brom-2-methoxybenzaldehyd mit 2-Hydroxybenzohydrazid. Die Reaktion wird typischerweise in einem Ethanol-Lösungsmittel unter Rückflussbedingungen durchgeführt. Die Mischung wird erhitzt, um die Kondensationsreaktion zu erleichtern, was zur Bildung der Schiff'schen Base führt .
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für diese Verbindung nicht gut dokumentiert sind, beinhaltet der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses. Dazu gehört die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Lösungsmittel und Reaktionszeit, um höhere Ausbeuten und Reinheiten zu erzielen. Die industrielle Produktion kann auch die Verwendung von Durchflussreaktoren umfassen, um die Effizienz und Skalierbarkeit zu verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N'-[(E)-(5-Brom-2-methoxyphenyl)methyliden]-2-hydroxybenzohydrazid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Das Bromatom in der Verbindung kann durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid in einem sauren Medium.
Reduktion: Natriumborhydrid in Methanol oder Ethanol.
Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base.
Hauptprodukte, die gebildet werden
Oxidation: Bildung der entsprechenden Carbonsäuren oder Ketone.
Reduktion: Bildung von Aminen oder Alkoholen.
Substitution: Bildung von Derivaten mit verschiedenen funktionellen Gruppen, die das Bromatom ersetzen.
Wissenschaftliche Forschungsanwendungen
N'-[(E)-(5-Brom-2-methoxyphenyl)methyliden]-2-hydroxybenzohydrazid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Ligand in der Koordinationschemie verwendet, um Metallkomplexe mit potenziellen katalytischen Eigenschaften zu bilden.
Biologie: Wird wegen seiner Fähigkeit, mit biologischen Makromolekülen zu interagieren, auf seine antimikrobielle und antimykotische Aktivität untersucht.
Medizin: Wird auf sein Potenzial als therapeutisches Mittel zur Behandlung verschiedener Krankheiten, einschließlich Krebs und Infektionskrankheiten, untersucht.
Wirkmechanismus
Der Wirkmechanismus von N'-[(E)-(5-Brom-2-methoxyphenyl)methyliden]-2-hydroxybenzohydrazid beinhaltet seine Interaktion mit molekularen Zielen wie Enzymen und Rezeptoren. Die Verbindung kann Koordinationskomplexe mit Metallionen bilden, die dann mit biologischen Molekülen interagieren können. Diese Interaktionen können zur Hemmung der Enzymaktivität oder zur Störung zellulärer Prozesse führen, was zu seinen antimikrobiellen und anticancerogenen Eigenschaften beiträgt .
Wirkmechanismus
The mechanism of action of N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-hydroxybenzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then interact with biological molecules. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its antimicrobial and anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N'-[(E)-(5-Brom-2-ethoxyphenyl)methyliden]-2-hydroxybenzohydrazid
- N'-[(E)-(5-Brom-2-hydroxy-3-methoxybenzyliden)]-4-methoxybenzohydrazid
- N'-[(E)-(5-Brom-2-hydroxy-3-methoxyphenyl)methyliden]amino-1-methyl-2-phenyl-1,2-dihydropyrazol-3-on
Einzigartigkeit
N'-[(E)-(5-Brom-2-methoxyphenyl)methyliden]-2-hydroxybenzohydrazid ist einzigartig aufgrund des Vorhandenseins sowohl von Brom- als auch von Methoxygruppen, die seine Reaktivität und seine potenziellen biologischen Aktivitäten verstärken. Die Kombination dieser funktionellen Gruppen ermöglicht vielfältige chemische Modifikationen und Interaktionen, was es zu einer vielseitigen Verbindung in verschiedenen Forschungsanwendungen macht.
Eigenschaften
Molekularformel |
C15H13BrN2O3 |
|---|---|
Molekulargewicht |
349.18 g/mol |
IUPAC-Name |
N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-hydroxybenzamide |
InChI |
InChI=1S/C15H13BrN2O3/c1-21-14-7-6-11(16)8-10(14)9-17-18-15(20)12-4-2-3-5-13(12)19/h2-9,19H,1H3,(H,18,20)/b17-9+ |
InChI-Schlüssel |
YLCXKDOYGJTUOX-RQZCQDPDSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)Br)/C=N/NC(=O)C2=CC=CC=C2O |
Kanonische SMILES |
COC1=C(C=C(C=C1)Br)C=NNC(=O)C2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11692506.png)
![(2Z,5Z)-5-(3-bromo-4-hydroxy-5-iodobenzylidene)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11692508.png)
![(2E)-2-(3-ethoxy-4-hydroxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11692517.png)
![4-bromo-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11692522.png)
![N-(4-fluorobenzyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11692525.png)
![2-iodo-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]benzohydrazide](/img/structure/B11692527.png)
![N-ethyl-3-nitro-N-[(3-nitrophenyl)diazenyl]aniline](/img/structure/B11692540.png)
![1-benzyl-N-[(E)-(2-methoxyphenyl)methylidene]-2-methyl-1H-benzimidazol-5-amine](/img/structure/B11692541.png)

![3-{[(E)-(2,3-dichlorophenyl)methylidene]amino}benzamide](/img/structure/B11692556.png)
![N'-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-3-nitrobenzohydrazide](/img/structure/B11692563.png)
![Pentyl 4-{[(4-bromophenoxy)acetyl]amino}benzoate](/img/structure/B11692570.png)
